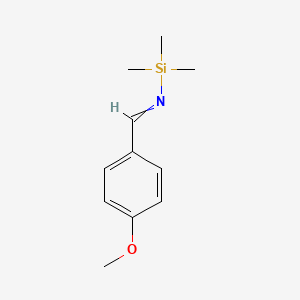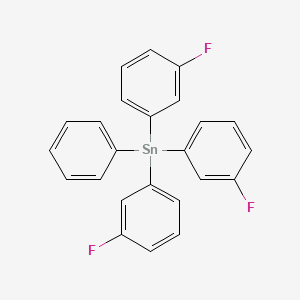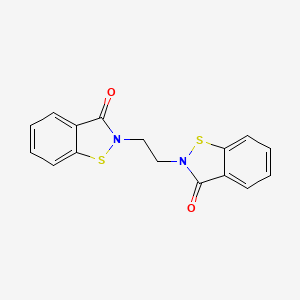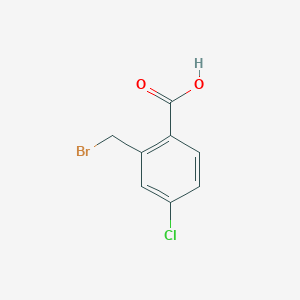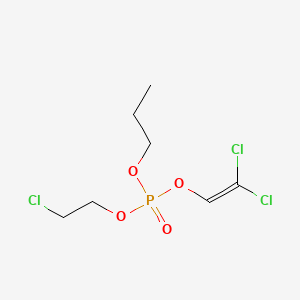
4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-amine is a chemical compound known for its unique structure and properties It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-bis(phenylsulfanyl)-1,3,5-triazine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The reaction time can vary depending on the specific conditions used, but it generally takes several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine: Similar structure but with a pyrimidine ring instead of a triazine ring.
4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: Contains diphenylphosphino groups instead of phenylsulfanyl groups.
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: Another related compound with diphenylphosphino groups.
Uniqueness
4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-amine is unique due to its triazine ring structure and the presence of phenylsulfanyl groups
特性
CAS番号 |
62752-25-4 |
|---|---|
分子式 |
C15H12N4S2 |
分子量 |
312.4 g/mol |
IUPAC名 |
4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H12N4S2/c16-13-17-14(20-11-7-3-1-4-8-11)19-15(18-13)21-12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19) |
InChIキー |
HRSXMDPVWLGVTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)N)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
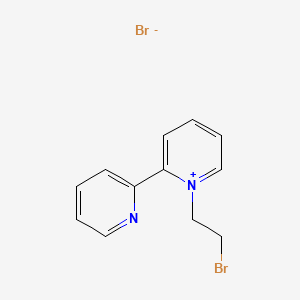
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
